molecular formula C19H17N3O6S B2817241 N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide CAS No. 942008-75-5

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide

Cat. No.: B2817241
CAS No.: 942008-75-5
M. Wt: 415.42
InChI Key: SAPXAUMUNPBALS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide (CAS# 942008-75-5) is an organic compound of significant interest in pharmacological research and drug discovery. This molecule features a complex molecular architecture, integrating a 1,3,4-oxadiazole core linked to a 2,3-dihydro-1,4-benzodioxine group and a 4-methanesulfonylphenylacetamide substituent . The combination of these electron-rich aromatic systems and polar functional groups, particularly the sulfonyl moiety, contributes to promising binding properties with biological targets . The sulfonyl group is known to enhance water solubility and bioavailability, while the oxadiazole ring provides stability under physiological conditions, making this compound a valuable research molecule for developing new therapeutic agents . With a molecular formula of C19H17N3O6S and a molecular weight of 415.42 g/mol, it is available for research purposes with a purity of 90% or higher . This product is intended for research and development applications only and is not approved for diagnostic, therapeutic, or human use. Researchers should consult the safety data sheet prior to handling.

Properties

IUPAC Name

N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2-(4-methylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O6S/c1-29(24,25)14-5-2-12(3-6-14)10-17(23)20-19-22-21-18(28-19)13-4-7-15-16(11-13)27-9-8-26-15/h2-7,11H,8-10H2,1H3,(H,20,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAPXAUMUNPBALS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=NN=C(O2)C3=CC4=C(C=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

415.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide typically involves multiple steps:

    Formation of the 1,3,4-oxadiazole ring: This can be achieved by cyclization of a suitable hydrazide with a carboxylic acid derivative under dehydrating conditions. Common reagents include phosphorus oxychloride (POCl₃) or polyphosphoric acid (PPA).

    Introduction of the benzo[b][1,4]dioxin moiety: This step often involves the reaction of a catechol derivative with an appropriate dihalide under basic conditions to form the dioxin ring.

    Attachment of the sulfonyl-substituted phenyl group: This can be done through a sulfonylation reaction, where a sulfonyl chloride reacts with an aromatic amine or phenol in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[b][1,4]dioxin moiety, which can be oxidized to form quinones.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring opening or hydrogenation.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, depending on the substituents and conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst can be used.

    Substitution: Reagents like halogens (Cl₂, Br₂) for electrophilic substitution or nucleophiles (e.g., amines, thiols) for nucleophilic substitution.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce various hydrogenated derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.

    Biology: The compound may exhibit biological activity, making it a candidate for studies on enzyme inhibition, receptor binding, or cellular signaling pathways.

    Medicine: Due to its structural features, it could be investigated for its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: The compound might find applications in the development of new polymers, coatings, or other materials with specific properties.

Mechanism of Action

The mechanism of action of N-(5-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1,3,4-oxadiazol-2-yl)-2-(4-(methylsulfonyl)phenyl)acetamide would depend on its specific biological target. Potential mechanisms include:

    Enzyme Inhibition: The compound could inhibit enzymes by binding to their active sites or allosteric sites, thereby blocking substrate access or altering enzyme conformation.

    Receptor Binding: It might act as an agonist or antagonist at specific receptors, modulating cellular responses.

    Signal Transduction: The compound could interfere with intracellular signaling pathways, affecting processes such as cell proliferation, apoptosis, or inflammation.

Comparison with Similar Compounds

Comparative Analysis with Structurally Analogous Compounds

Structural Analogues with 1,3,4-Oxadiazole or Thiazole Cores

  • Compound 17d (): This thiazole-based analogue, N-(5-(2,3-dihydrobenzo[b][1,4]dioxine-6-carbonyl)-2-(methylsulfonyl)thiazol-4-yl)acetamide, shares the dihydrobenzo[b][1,4]dioxin and acetamide motifs but replaces the oxadiazole ring with a thiazole. The thiazole’s sulfur atom may alter electron distribution and hydrogen-bonding capacity compared to the oxadiazole’s nitrogen-rich structure. Notably, compound 17d demonstrated efficacy as a CDK9 inhibitor (79% yield in synthesis), suggesting the target compound’s oxadiazole core could similarly target kinases but with distinct selectivity due to differences in ring electronics .
Feature Target Compound Compound 17d
Core Heterocycle 1,3,4-Oxadiazole (N,N,O) Thiazole (N,S)
Substituent at Position 5 2,3-Dihydrobenzo[b][1,4]dioxin 2,3-Dihydrobenzo[b][1,4]dioxin-6-carbonyl
Key Functional Group 4-(Methylsulfonyl)phenylacetamide Methylsulfonyl thiazole + exo-2-aminonorbornane
Biological Target Hypothesized kinase inhibition (e.g., CDK9) Confirmed CDK9 inhibitor

Analogues with Varied Acetamide Substituents

  • N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide (): This compound retains the dihydrobenzo[b][1,4]dioxin group but replaces the oxadiazole with a tetrahydroisoquinolin-oxyacetamide chain. The tetrahydroisoquinolin moiety introduces a bulky, aromatic system that may enhance π-π stacking interactions but reduce solubility. Unlike the target compound’s methylsulfonyl group, this analogue uses a 2-methylbenzyl group, which increases hydrophobicity and could limit bioavailability .

Broad Acetamide Derivatives ():

Compounds e–h in feature acetamide backbones with amino, hydroxy, and benzyl substituents. For example, N-[(2S,3S,5S)-5-Acetamido-3-hydroxy-1,6-diphenylhexan-2-yl]-2-(2,6-dimethylphenoxy)acetamide (compound g) includes stereochemical complexity and polar hydroxy groups, which may enhance water solubility but reduce membrane permeability compared to the target compound’s sulfonyl group. These derivatives highlight the role of stereochemistry and auxiliary polar groups in modulating pharmacokinetics .

Key Research Findings and Implications

  • Sulfonyl vs. Carbonyl Groups : The 4-(methylsulfonyl)phenyl group may confer better solubility and target affinity compared to the carbonyl-linked dihydrobenzo[dioxin] in compound 17d or the hydrophobic benzyl groups in .
  • Metabolic Stability : The dihydrobenzo[dioxin] moiety in the target compound and analogues may reduce oxidative metabolism, extending half-life compared to simpler aromatic systems .

Q & A

Basic: What are the recommended synthesis and characterization methods for this compound?

The synthesis involves multi-step organic reactions, starting with esterification using sulfuric acid, followed by cyclization to form the oxadiazole ring. Alkylation reactions with potassium carbonate under reflux or microwave-assisted conditions are critical for attaching the methylsulfonylphenyl moiety . Purification via crystallization or column chromatography ensures high purity. Characterization requires NMR (¹H/¹³C) to confirm functional groups and regiochemistry, mass spectrometry for molecular weight validation, and IR spectroscopy to identify amide bonds and sulfonyl groups . Thin-layer chromatography (TLC) is essential for monitoring intermediate reactions .

Advanced: How can researchers optimize reaction parameters to improve yield and reduce by-products?

Use statistical design of experiments (DoE) to systematically vary factors like temperature, solvent (e.g., DMF or ethanol), and catalyst concentration. Response surface methodology (RSM) can model interactions between variables, while microwave-assisted synthesis reduces reaction time and minimizes thermal decomposition . Quantum chemical calculations (e.g., density functional theory) predict transition states and guide solvent/catalyst selection . For example, refluxing at 80–100°C in DMF with NaH as a base may optimize amide bond formation .

Basic: What are the hypothesized pharmacological targets of this compound?

Preliminary studies suggest inhibition of enzymes in cancer pathways (e.g., tyrosine kinases) or inflammatory mediators (e.g., cyclooxygenase-2). The oxadiazole ring and methylsulfonyl group may enhance binding to hydrophobic enzyme pockets, while the dihydrobenzo[dioxin] moiety contributes to π-π stacking interactions with aromatic residues . Researchers should validate targets using enzyme inhibition assays (e.g., IC₅₀ determination) and cellular models (e.g., apoptosis assays in cancer cell lines).

Advanced: How can contradictions in biological activity data across studies be resolved?

Contradictions may arise from differences in assay conditions (e.g., cell line variability, serum concentration) or compound purity. Strategies include:

  • Comparative meta-analysis : Normalize data using standardized protocols (e.g., consistent IC₅₀ measurement methods).
  • Orthogonal assays : Confirm activity via fluorescence polarization (binding assays) and surface plasmon resonance (kinetic analysis).
  • Purity verification : Use HPLC-MS to rule out impurities affecting bioactivity .

Advanced: What computational methods support the integration of experimental and theoretical data?

  • Molecular docking : Predict binding poses with targets like COX-2 or EGFR using AutoDock Vina.
  • QSAR modeling : Correlate structural features (e.g., logP, polar surface area) with activity data to prioritize derivatives .
  • Reaction path search : Apply quantum mechanics/molecular mechanics (QM/MM) to simulate reaction mechanisms and optimize synthesis pathways .

Basic: Which analytical techniques are critical for assessing purity and structural integrity?

  • Hyphenated techniques : LC-MS or GC-MS for simultaneous purity assessment and structural confirmation.
  • X-ray crystallography : Resolve ambiguous regiochemistry in the oxadiazole ring .
  • Elemental analysis : Validate empirical formula accuracy, especially for sulfur and nitrogen content .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

  • Analog synthesis : Modify substituents (e.g., replace methylsulfonyl with sulfonamide) and test bioactivity .
  • 3D pharmacophore modeling : Identify essential structural motifs (e.g., hydrogen bond acceptors in the oxadiazole ring).
  • Free-energy perturbation (FEP) : Quantify binding energy contributions of specific functional groups to refine SAR .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.